molecular formula C12H19NO2 B1582937 N,N-Bis(2-hydroxypropyl)aniline CAS No. 3077-13-2

N,N-Bis(2-hydroxypropyl)aniline

Cat. No. B1582937
CAS RN: 3077-13-2
M. Wt: 209.28 g/mol
InChI Key: FKOMNQCOHKHUCP-UHFFFAOYSA-N
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Description

“N,N-Bis(2-hydroxypropyl)aniline” is a chemical compound with the molecular formula C12H19NO2 . It is also known by other names such as “Anilinodi-2-propanol” and "1,1’- (Phenylimino)di-2-propanol" .


Synthesis Analysis

The synthesis of “N,N-Bis(2-hydroxypropyl)aniline” involves aniline as the raw material. The process involves heating to the appropriate temperature rapidly, adding a calculated amount of propylene oxide within a specified time by continuous feeding, and raising the temperature to the reaction temperature. The reaction continues until the pressure turns to zero under constant temperature, and “N,N-Bis(2-hydroxypropyl)aniline” is achieved after cooling .


Molecular Structure Analysis

The molecular structure of “N,N-Bis(2-hydroxypropyl)aniline” is represented by the molecular formula C12H19NO2 .


Chemical Reactions Analysis

“N,N-Bis(2-hydroxypropyl)aniline” is used as a reagent for the synthesis of bis(2-hydroxypropyl)oxirane, which is used in the production of polyurethane foams .


Physical And Chemical Properties Analysis

“N,N-Bis(2-hydroxypropyl)aniline” is a liquid at 20°C . . The compound has a molecular weight of 209.29 .

Scientific Research Applications

Application in Polymer Chemistry

  • Summary of the Application: N,N-Bis(2-hydroxypropyl)aniline is used as a chain extender in the synthesis of polyurethane . It is particularly useful due to its excellent reinforcing and catalyzing functions .
  • Methods of Application or Experimental Procedures: The synthesis involves taking aniline as a raw material and heating it to a proper temperature rapidly. A calculated amount of propylene oxide is added within a specified time by continuous feeding and meanwhile, the temperature is raised to reaction temperature. The reaction is continued until the pressure turns to zero under constant temperature, and N,N-bis(2-Hydroxypropyl)aniline is achieved after cooling .
  • Results or Outcomes: The synthetic process is reasonable, the product quality is high, and the product has excellent reinforcing and catalyzing functions to polyurethane .

Application in Adhesive, Coating, and Sealant Production

  • Summary of the Application: N,N-Bis(2-hydroxypropyl)aniline is often utilized as a curing agent in the production of adhesives, coatings, and sealants .
  • Methods of Application or Experimental Procedures: The compound is mixed with other ingredients in a specific ratio to form a mixture. This mixture is then heated to a certain temperature and maintained for a specific period of time to allow the curing process to take place .
  • Results or Outcomes: The resulting product is a cured adhesive, coating, or sealant with improved properties such as enhanced adhesion, increased durability, and resistance to environmental factors .

Application in Industrial Processes

  • Summary of the Application: N,N-Bis(2-hydroxypropyl)aniline is used as a surfactant, emulsifier, and corrosion inhibitor in various industrial applications .
  • Methods of Application or Experimental Procedures: The compound is added to the process in a calculated amount to achieve the desired effect. For example, as a surfactant or emulsifier, it helps to reduce surface tension or promote the mixing of immiscible substances. As a corrosion inhibitor, it forms a protective layer on the surface of materials to prevent corrosion .
  • Results or Outcomes: The use of N,N-Bis(2-hydroxypropyl)aniline in these applications leads to improved process efficiency and product quality .

Safety And Hazards

When handling “N,N-Bis(2-hydroxypropyl)aniline”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools. It is also recommended to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

1-[N-(2-hydroxypropyl)anilino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H19NO2/c1-10(14)8-13(9-11(2)15)12-6-4-3-5-7-12/h3-7,10-11,14-15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOMNQCOHKHUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863096
Record name 2-Propanol, 1,1'-(phenylimino)bis-
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Molecular Weight

209.28 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless to yellow liquid with an amine odor; [Dow Chemical MSDS]
Record name 1,1'-(Phenylimino)bis-2-propanol
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Product Name

N,N-Bis(2-hydroxypropyl)aniline

CAS RN

3077-13-2
Record name 1,1′-(Phenylimino)bis[2-propanol]
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Record name 2-Propanol, 1,1'-(phenylimino)bis-
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Record name N,N-Bis(2-hydroxypropyl)aniline
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Record name 2-Propanol, 1,1'-(phenylimino)bis-
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Record name 2-Propanol, 1,1'-(phenylimino)bis-
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Record name 1,1'-phenyliminodipropan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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